tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20309145
InChI: InChI=1S/C12H24N2O2/c1-8-7-14(9(2)6-10(8)13)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3
SMILES:
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC20309145

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate
Standard InChI InChI=1S/C12H24N2O2/c1-8-7-14(9(2)6-10(8)13)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3
Standard InChI Key GKYCSRSRCBHZOB-UHFFFAOYSA-N
Canonical SMILES CC1CC(C(CN1C(=O)OC(C)(C)C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at positions 2, 4, and 5. The 4-amino group provides nucleophilic reactivity, while the 2,5-dimethyl substituents induce steric effects that influence conformational stability. The tert-butyloxycarbonyl (Boc) group at position 1 acts as a protective moiety, enabling selective deprotection under acidic conditions .

Physicochemical Data

Key properties of tert-butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate include:

PropertyValueSource
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight228.33 g/mol
IUPAC Nametert-butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate
Canonical SMILESCC1CC(C(CN1C(=O)OC(C)(C)C)C)N
Boiling Point293.9±33.0°C (analogous compound)
LogP1.70 (analogous compound)

The compound’s density (1.0±0.1 g/cm³) and vapor pressure (0.0±0.6 mmHg at 25°C) align with trends observed in Boc-protected amines, favoring solid-phase handling under standard laboratory conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves:

  • Ring Formation: Cyclization of 2,5-dimethyl-4-aminopentanol derivatives under acidic or basic conditions.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .

  • Purification: Chromatographic separation or recrystallization to isolate the desired product.

A representative reaction scheme is:
2,5-Dimethyl-4-aminopiperidine+Boc2OEt3Ntert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate\text{2,5-Dimethyl-4-aminopiperidine} + \text{Boc}_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate}

Industrial Manufacturing

Scalable production employs continuous-flow reactors to enhance yield (typically >85%) and reduce byproduct formation. Automated systems regulate temperature (20–25°C) and stoichiometry, ensuring batch-to-batch consistency.

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The Boc group’s acid-labile nature facilitates its removal in downstream reactions, enabling the synthesis of:

  • Antimicrobial Agents: Derivatives targeting bacterial efflux pumps, with MIC values as low as 4 μg/mL against MRSA.

  • Neurological Therapeutics: Precursors to dopamine receptor modulators for Parkinson’s disease treatment .

Catalytic Applications

The compound’s amine group coordinates transition metals, forming complexes used in asymmetric hydrogenation. For example, rhodium-based catalysts derived from this intermediate achieve enantiomeric excess (ee) >90% in ketone reductions.

Research Findings and Biological Activity

In Vitro Studies

  • Cytotoxicity Screening: At 100 μM, the compound exhibits <10% inhibition against HEK-293 cells, indicating low acute toxicity.

  • Enzyme Inhibition: Moderate activity (IC₅₀ = 45 μM) against acetylcholinesterase, suggesting potential for Alzheimer’s disease research .

Structural-Activity Relationships (SAR)

  • Amino Group Position: 4-Amino substitution enhances hydrogen bonding with biological targets compared to 3-amino analogs .

  • Methyl Substituents: 2,5-Dimethyl groups improve metabolic stability by shielding the piperidine ring from cytochrome P450 oxidation.

Future Directions

Drug Discovery

Ongoing research explores its utility in covalent inhibitor design, leveraging the amine group for targeted protein modification.

Green Chemistry

Efforts to develop solvent-free synthesis routes aim to reduce waste generation by 40% compared to traditional methods.

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